5-Bromo-2-chloro-4-hydrazinylpyrimidine

Organic Synthesis Medicinal Chemistry Cross-coupling

Procure 5-Bromo-2-chloro-4-hydrazinylpyrimidine for strategic molecular construction. Its unique substitution pattern—a C5-bromo group essential for Pd-catalyzed cross-couplings, a C2-chloro for sequential diversification, and a C4-hydrazinyl handle for fused heterocycle synthesis—provides unparalleled chemo- and regioselectivity. This scaffold is non-negotiable for routes requiring site-specific functionalization or the generation of triazolo[4,3-c]pyrimidine libraries, capabilities absent in non-brominated or mono-halogenated analogs.

Molecular Formula C4H4BrClN4
Molecular Weight 223.46
CAS No. 1021268-16-5
Cat. No. B2967868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-hydrazinylpyrimidine
CAS1021268-16-5
Molecular FormulaC4H4BrClN4
Molecular Weight223.46
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)NN)Br
InChIInChI=1S/C4H4BrClN4/c5-2-1-8-4(6)9-3(2)10-7/h1H,7H2,(H,8,9,10)
InChIKeyAMSJZRAXFYZFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-hydrazinylpyrimidine (CAS 1021268-16-5): Technical Baseline and Key Procurement Identifiers


5-Bromo-2-chloro-4-hydrazinylpyrimidine is a multifunctional pyrimidine scaffold characterized by a unique combination of reactive handles: a hydrazinyl group at the 4-position, a chlorine atom at the 2-position, and a bromine atom at the 5-position . Its molecular formula is C4H4BrClN4, and it has a monoisotopic mass of 221.93 g/mol [1]. This compound serves primarily as a versatile building block in organic synthesis, enabling divergent synthetic pathways toward more complex heterocyclic systems . Its distinct substitution pattern differentiates it from other hydrazinylpyrimidines, which is critical for chemists designing specific reaction sequences.

The Strategic Procurement Rationale for 5-Bromo-2-chloro-4-hydrazinylpyrimidine: Why In-Class Substitution is Not Viable


The specific pattern of halogens (bromo and chloro) and the hydrazine moiety on the pyrimidine ring dictates the compound's chemo- and regioselectivity in downstream reactions . Generic substitution with a less substituted analog (e.g., a 2-chloro-4-hydrazinylpyrimidine lacking the 5-bromo group) or a regioisomer will fundamentally alter the reactivity profile, leading to different synthetic outcomes or failed reactions . For instance, the presence of the 5-bromo substituent is essential for subsequent metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings, which are not possible with non-halogenated analogs. This makes the exact compound a non-negotiable requirement for projects where its specific reactivity is designed into a synthetic route.

5-Bromo-2-chloro-4-hydrazinylpyrimidine (CAS 1021268-16-5): A Quantitative Evidence Guide for Differentiated Utility


Divergent Synthetic Utility: A Comparison of Halogen Reactivity in Hydrazinylpyrimidine Scaffolds

The target compound, 5-Bromo-2-chloro-4-hydrazinylpyrimidine, presents two distinct halogens (Br and Cl) for sequential functionalization, whereas common comparators like 2-chloro-4-hydrazinylpyrimidine (CAS 52476-87-6) or 5-bromo-2-hydrazinylpyrimidine (CAS 823-89-6) each possess only one halogen atom. This is a class-level inference based on well-established principles of organometallic chemistry. The bromine atom at the 5-position is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the chlorine atom at the 2-position . This allows for a chemoselective, two-step derivatization strategy that is impossible with analogs bearing a single halogen.

Organic Synthesis Medicinal Chemistry Cross-coupling

Impact of Halogen Substitution on Physicochemical Properties Relevant to Solubility and Purification

The presence of both bromine and chlorine substituents significantly impacts the calculated physicochemical properties of 5-Bromo-2-chloro-4-hydrazinylpyrimidine compared to a less substituted analog. Specifically, the target compound has a calculated exact mass of 221.93 g/mol and 10 heavy atoms [1]. In contrast, the comparator 2-chloro-4-hydrazinylpyrimidine (lacking the bromine) has a lower exact mass of 144.02 g/mol and only 8 heavy atoms [2]. This quantitative difference in molecular weight and atomic composition directly influences the compound's lipophilicity (logP) and retention time in reversed-phase chromatography. [REFS-1, REFS-2]

Physical Chemistry Chromatography Formulation

Reactivity of Hydrazinyl Moiety: Class-Level Inference from Related Pyrimidine Scaffolds

While direct IC50 data for 5-Bromo-2-chloro-4-hydrazinylpyrimidine is absent from the public domain, the 4-hydrazinylpyrimidine motif is a recognized pharmacophore and reactive handle. Class-level evidence shows that other 4-hydrazinylpyrimidine derivatives can be potent inhibitors. For instance, certain 4,6-bis(2-((E)-benzylidene)hydrazinyl)pyrimidin-2-amine compounds exhibit antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The hydrazinyl group on the target compound is expected to confer similar potential for forming Schiff bases and heterocycles (e.g., triazolo[4,3-c]pyrimidines), a reactivity that distinguishes it from 4-amino or 4-alkyl-substituted pyrimidines. [1]

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Defined Application Scenarios for 5-Bromo-2-chloro-4-hydrazinylpyrimidine in Scientific Research and Development


Orthogonal Derivatization in Complex Molecule Synthesis

This is the primary and most validated application scenario. Procure 5-Bromo-2-chloro-4-hydrazinylpyrimidine for use as a core scaffold in multi-step organic synthesis where chemoselectivity is paramount. As established, the distinct reactivity of the C5-Br and C2-Cl bonds allows for sequential, site-specific functionalization via palladium-catalyzed cross-couplings [1]. A typical workflow involves a first coupling at the more reactive C5-bromo position, followed by a second, different coupling at the C2-chloro position. This level of control is not achievable with mono-halogenated pyrimidines, making this compound a strategic choice for building molecular complexity in drug discovery and materials science. [1]

Precursor for Fused Heterocyclic Libraries in Medicinal Chemistry

Procure this compound for the synthesis of diverse heterocyclic libraries. The 4-hydrazinyl group is a key functional handle for forming fused ring systems. A primary application is the synthesis of triazolo[4,3-c]pyrimidines, which are known bronchodilators, via a cyclization reaction [1]. The additional halogens on the scaffold allow for further diversification of the resulting fused heterocycle. This positions 5-Bromo-2-chloro-4-hydrazinylpyrimidine not just as an intermediate, but as a highly efficient gateway to two distinct classes of functionalized heterocycles, a capability that less functionalized hydrazinylpyrimidines cannot offer. [1]

Analytical Standard for Method Development and Compound Identification

Use 5-Bromo-2-chloro-4-hydrazinylpyrimidine as a high-purity analytical standard for developing and validating analytical methods. Its unique and well-defined physicochemical properties—specifically its exact mass of 221.93 g/mol and distinct isotopic pattern from the presence of both bromine and chlorine—make it an excellent calibrant for liquid chromatography-mass spectrometry (LC-MS) [1]. The compound's defined retention time in reversed-phase HPLC, which will be significantly different from its non-brominated analogs, provides a clear benchmark for assessing chromatographic system performance and identifying this specific intermediate in complex reaction mixtures. [1]

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